7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 8-hydroxy-6-oxo-, 1,1-dimethylethyl ester, (5S)- is a complex organic compound characterized by its unique spirocyclic structure. The compound has the following molecular formula: and a molecular weight of approximately 257.28 g/mol. It features a spirocyclic framework that includes both nitrogen and oxygen heteroatoms, which contributes to its potential biological activity and chemical reactivity. The compound is also known by its CAS number, 125814-33-7, and is classified as a specialty material.
The chemical reactivity of 7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid derivatives can involve various types of reactions such as:
These reactions are significant for the synthesis of derivatives that may exhibit enhanced biological properties.
The synthesis of 7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid typically involves multi-step organic reactions, which may include:
Each step requires careful control of reaction conditions to ensure yield and purity.
This compound has potential applications in various fields:
Interaction studies involving 7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding:
Such studies are essential for drug development processes.
Several compounds share structural similarities with 7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid. Here are some notable examples:
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
1-Oxa-7-azaspiro[4.4]nonane hydrochloride | 1419590-81-0 | C7H14ClNO | Simpler structure lacking carboxylic acid functionality |
2,6-Dioxo-, 1,1-dimethylethyl ester (5S,8S) | S15779899 | C29H37NO6Si | Contains additional silicon atom; larger molecular weight |
Ascofuranone | 38462-04-3 | C23H29ClO5 | Exhibits distinct chlorinated structure |
The uniqueness of 7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid lies in its specific spirocyclic arrangement and the presence of both an ester and hydroxyl group, which may confer distinct pharmacological properties compared to its analogs.